(3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1060196-56-6
VCID: VC8203191
InChI: InChI=1S/C24H26N2O2S/c27-22(21-2-1-7-29-21)26-6-5-18-3-4-19(11-20(18)26)25-23(28)24-12-15-8-16(13-24)10-17(9-15)14-24/h1-4,7,11,15-17H,5-6,8-10,12-14H2,(H,25,28)
SMILES: C1CN(C2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6
Molecular Formula: C24H26N2O2S
Molecular Weight: 406.5 g/mol

(3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide

CAS No.: 1060196-56-6

Cat. No.: VC8203191

Molecular Formula: C24H26N2O2S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

(3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide - 1060196-56-6

Specification

CAS No. 1060196-56-6
Molecular Formula C24H26N2O2S
Molecular Weight 406.5 g/mol
IUPAC Name N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]adamantane-1-carboxamide
Standard InChI InChI=1S/C24H26N2O2S/c27-22(21-2-1-7-29-21)26-6-5-18-3-4-19(11-20(18)26)25-23(28)24-12-15-8-16(13-24)10-17(9-15)14-24/h1-4,7,11,15-17H,5-6,8-10,12-14H2,(H,25,28)
Standard InChI Key RQVNEEIAHZPHNM-UHFFFAOYSA-N
SMILES C1CN(C2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6
Canonical SMILES C1CN(C2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CS6

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (3r,5r,7r)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)adamantane-1-carboxamide is C₂₇H₂₇N₃O₂S, with a molecular weight of 457.6 g/mol. The adamantane core confers rigidity and thermal stability, while the indolin-6-yl group introduces aromaticity and potential π-π stacking interactions. The thiophene-2-carbonyl moiety contributes electron-withdrawing characteristics, which may influence electronic properties and reactivity .

Key Structural Features:

  • Adamantane Core: A diamondoid hydrocarbon structure known for high symmetry, hydrophobicity, and resistance to oxidation .

  • Indolin-6-yl Group: A bicyclic structure combining benzene and pyrrole rings, often associated with bioactive molecules due to its planar aromatic system .

  • Thiophene-2-Carbonyl Substituent: A sulfur-containing heterocycle linked via a carbonyl group, enhancing electrophilicity and enabling participation in conjugate addition reactions .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₂₇H₂₇N₃O₂S
Molecular Weight457.6 g/mol
XLogP35.2 (estimated)
Hydrogen Bond Donors2 (amide NH, indoline NH)
Hydrogen Bond Acceptors4 (2 carbonyl O, 1 thiophene S)
Rotatable Bonds4

Synthetic Routes and Reaction Mechanisms

Adamantane Core Functionalization

The synthesis begins with the preparation of the (3r,5r,7r)-adamantane-1-carboxylic acid derivative. Industrial methods often employ catalytic hydrogenation of bicyclic precursors or Diels-Alder cyclizations under high-pressure conditions . The carboxyl group is activated using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC, DCC) to form the reactive acyl chloride or mixed anhydride intermediate.

Indoline-Thiophene Conjugate Synthesis

StepReagents/ConditionsYield (%)
Adamantane activationSOCl₂, DMF, 0°C → rt, 12 h85
Indoline acylationAlCl₃, thiophene-2-carbonyl chloride, DCM78
Final couplingEt₃B/O₂, DMSO, 60°C, 24 h65

Comparative Analysis with Structural Analogs

Adamantane-Benzothiazole vs. Adamantane-Indoline

Replacing the benzothiazole group in BenchChem’s compound with an indoline-thiophene system alters electronic and steric profiles:

  • Electron Density: Indoline’s NH group increases hydrogen-bonding capacity compared to benzothiazole’s thioether .

  • Steric Effects: The thiophene carbonyl adds bulk, potentially reducing off-target interactions in biological systems .

Thiophene vs. Furan/Pyrrole Carbonyls

Thiophene’s sulfur atom provides higher polarizability than furan (oxygen) or pyrrole (nitrogen), influencing redox behavior and metabolic stability .

Industrial and Materials Science Applications

High-Performance Polymers

Adamantane’s thermal stability (decomposition >300°C) makes it suitable for heat-resistant polymers. Incorporating indoline-thiophene units could enable conductive polymers for organic electronics .

Catalysis and Surface Modification

The adamantane-carboxamide group’s rigidity aids in creating molecularly imprinted polymers (MIPs) for sensor applications. Thiophene’s affinity for metal surfaces (e.g., Au, Pt) facilitates self-assembled monolayers (SAMs) .

Future Research Directions

  • Synthetic Optimization: Developing continuous-flow systems to improve yield and scalability .

  • In Vivo Toxicology: Assessing pharmacokinetics and organ-specific toxicity in murine models.

  • Computational Modeling: Using DFT and MD simulations to predict binding affinities for neurodegenerative targets.

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